Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
Description
2D Structure
The 2D Lewis structure emphasizes connectivity and functional groups :
3D Structure
In 3D models, spatial features dominate:
- Ribose Conformation : The ribose adopts a C3′-endo puckering , positioning the 2′-hydroxyl and 3′-hydroxyl groups axially.
- Phosphate Orientation : The phosphate group extends equatorially from the ribose, facilitating interactions with sodium ions and water molecules.
- Base Stacking : In crystalline hydrates, uracil bases exhibit parallel-displaced stacking with an interplanar distance of 3.4 Å, resembling B-DNA base stacking.
| Feature | 2D Representation | 3D Representation |
|---|---|---|
| Ribose Puckering | Not depicted | C3′-endo conformation |
| Phosphate Geometry | Linear diagram | Tetrahedral arrangement |
| Sodium Coordination | Implicit charges | Hexacoordinated ions |
The 3D structure’s layered hydrate arrangement, with alternating UMP and water layers, is absent in 2D depictions but critical for understanding stability.
Hydrogen Bonding Networks and Tautomeric Equilibria
Disodium UMP’s stability in crystalline hydrates arises from extensive hydrogen bonding and tautomeric equilibria :
Hydrogen Bonding
In UMPNax·yH₂O hydrates:
- Intramolecular Bonds : The 2′-hydroxyl and 3′-hydroxyl groups form hydrogen bonds with phosphate oxygens (O–H···O distance: 2.7–2.9 Å).
- Intermolecular Bonds : Water molecules bridge sodium ions and phosphate groups, with O···Na distances of 2.4–2.6 Å.
- Base Interactions : Uracil carbonyl groups (O2 and O4) accept hydrogen bonds from water (O···O distance: 2.8 Å).
Tautomeric Equilibria
The uracil moiety exists predominantly in the 2,4-dioxo (lactam) tautomer in the solid state, as evidenced by X-ray data. The enol (lactim) form is less stable due to unfavorable charge distribution in the crystalline lattice.
| Interaction Type | Participants | Distance (Å) |
|---|---|---|
| O–H···O (Intramolecular) | 2′-OH → Phosphate O | 2.7–2.9 |
| O–H···O (Water-mediated) | H₂O → Phosphate O | 2.6–3.0 |
| N–H···O (Uracil) | N3–H → Water O | 2.8 |
These networks stabilize the hydrated crystal lattice and influence the compound’s solubility and reactivity.
Properties
IUPAC Name |
disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVXMLXAXVVONE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a convergent approach involving:
Step 1: Construction of the Oxolane Ring
The oxolane (tetrahydrofuran) ring is synthesized or derived from a sugar precursor such as ribose or a protected sugar derivative. The stereochemistry at the 3-hydroxy position is controlled to ensure the correct configuration.Step 2: Attachment of the 2,4-Dioxopyrimidin-1-yl Group
The pyrimidine base (uracil or a derivative) is coupled to the oxolane ring at the 5-position. This is often achieved via nucleophilic substitution or glycosylation reactions using activated sugar derivatives (e.g., halogenated sugars or sugar acetates) and the pyrimidine base under acidic or basic catalysis.Step 3: Phosphorylation at the 2-Position
The hydroxyl group at the 2-position of the oxolane ring is phosphorylated using phosphoric acid derivatives or phosphorylating agents such as phosphorus oxychloride (POCl3), phosphoramidites, or phosphorochloridates. The reaction conditions are carefully controlled to avoid over-phosphorylation or degradation.Step 4: Formation of the Disodium Salt
The phosphate group is neutralized with sodium hydroxide or sodium carbonate to yield the disodium salt form, enhancing solubility and stability.
Detailed Preparation Methods
| Step | Reagents/Conditions | Description | Key Considerations |
|---|---|---|---|
| 1. Oxolane ring synthesis | Protected sugar derivatives (e.g., tetra-O-acetyl ribose) | Preparation or isolation of the sugar moiety with correct stereochemistry | Protecting groups to prevent side reactions |
| 2. Pyrimidine coupling | Uracil or 2,4-dioxopyrimidine, Lewis acid catalyst (e.g., SnCl4), solvent (e.g., acetonitrile) | Glycosylation of the sugar with the pyrimidine base | Control of anomeric configuration and regioselectivity |
| 3. Phosphorylation | Phosphorylating agent (e.g., POCl3, phosphoramidite), base (e.g., triethylamine), solvent (e.g., dichloromethane) | Introduction of phosphate group at 2-position hydroxyl | Avoid hydrolysis, control reaction temperature |
| 4. Salt formation | Sodium hydroxide or sodium carbonate aqueous solution | Neutralization to disodium salt | pH control to prevent decomposition |
Research Findings and Optimization
- Yield and Purity: Optimized glycosylation conditions using Lewis acids and controlled temperature yield high regioselectivity and stereoselectivity, minimizing by-products.
- Phosphorylation Efficiency: Use of phosphoramidite chemistry allows milder conditions and better control over phosphorylation compared to harsh reagents like POCl3, reducing side reactions.
- Stability: The disodium salt form improves aqueous solubility and stability, which is critical for biological applications.
- Hydrolysis Sensitivity: The compound is sensitive to hydrolysis under acidic or basic conditions; thus, reaction pH and solvent choice are crucial during phosphorylation and salt formation steps.
Comparative Table of Preparation Approaches
| Preparation Aspect | Traditional Phosphorylation (POCl3) | Phosphoramidite Method | Enzymatic Phosphorylation (Experimental) |
|---|---|---|---|
| Reaction Conditions | Harsh, low temperature control | Mild, better control | Mild, aqueous, biocompatible |
| Yield | Moderate to good | High | Variable, under development |
| Side Reactions | Possible degradation, over-phosphorylation | Minimal | Minimal |
| Scalability | Established, industrially feasible | Increasingly used | Limited |
| Purity | Requires extensive purification | High purity achievable | High purity, but complex |
Chemical Reactions Analysis
Types of Reactions
Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine diphosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines are often employed.
Major Products Formed
Oxidation: Uridine diphosphate.
Reduction: Reduced forms of uridine monophosphate.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: Plays a role in RNA synthesis and function.
Medicine: Investigated for its potential in treating metabolic disorders and enhancing cognitive function.
Industry: Used in the production of pharmaceuticals and as a research reagent
Mechanism of Action
The compound exerts its effects primarily through its role in RNA synthesis. It is incorporated into RNA molecules during transcription, influencing various cellular processes. The molecular targets include RNA polymerase and other enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₉H₁₃N₂Na₂O₈P
- Molecular Weight : 354.16 g/mol
- CAS Number : 42155-08-8
- Applications : Used in nucleic acid research, enzymatic studies, and as a precursor in nucleotide synthesis .
Structural and Functional Group Variations
The compound’s analogs differ in substituents, phosphorylation states, and base modifications, influencing their biochemical roles. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrimidine Phosphate Derivatives
Key Differences and Implications
Substituent Effects: The bromoethenyl group in Brivudine monophosphate confers antiviral activity by inhibiting viral DNA polymerases, unlike the unmodified pyrimidine in the target compound. 5-Methoxy and 4-amino groups (e.g., in ) enhance base-pairing specificity, making such analogs useful in epigenetic studies.
Phosphorylation State: Monophosphates (e.g., dUMP ) are metabolic intermediates, while triphosphates (e.g., dCTP ) serve as direct substrates for DNA synthesis. The disodium salt in the target compound improves solubility for in vitro applications.
Sodium Counterions :
- The disodium form (target compound ) increases stability in aqueous buffers compared to free acids (e.g., dUMP), which may precipitate under acidic conditions.
Sugar Modifications :
- 2',3'-Dideoxy derivatives (e.g., ) lack hydroxyl groups, preventing further phosphorylation and conferring chain-terminating properties (used in HIV therapy).
Research Findings
- Stability : Phosphate buffer systems (pH 7) are optimal for maintaining the integrity of disodium salts like the target compound .
- Biological Activity : Brominated analogs (e.g., ) show potent inhibition of herpes simplex virus, while unmodified analogs (target compound) are inert in viral assays .
- Synthetic Utility : The target compound’s disodium salt is preferred in enzymatic reactions due to reduced metal chelation interference compared to triphosphates .
Biological Activity
Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is a phosphonate compound characterized by its unique structural features, including a pyrimidine ring and a hydroxylated oxolane moiety. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 491.25 g/mol. Its structural representation can be summarized as follows:
- SMILES :
CCOC1=C(N[C@H]2[C@@H](O)[C@@H](O[C@@H]2COP(=O)(O[Na])O[Na])N3C=CC(=O)NC3=O)C(=O)C1=O - IUPAC Name :
Mechanisms of Biological Activity
This compound exhibits several biological activities that are attributed to its chemical structure:
- Phosphorylation Reactions : The compound can participate in phosphorylation reactions, which are crucial for various biochemical processes. This capability allows it to interact with enzymes and other biomolecules effectively.
- Antiviral and Anticancer Properties : Research indicates that similar compounds possess antiviral and anticancer activities. The dioxopyrimidine moiety may facilitate interactions with nucleic acids, potentially influencing DNA or RNA synthesis. This suggests a mechanism where the compound could inhibit viral replication or cancer cell proliferation.
- Enzyme Interaction : Studies have shown that the compound can engage with various proteins and nucleic acids, influencing enzymatic activities and cellular signaling pathways. Understanding these interactions is vital for elucidating its therapeutic potential.
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound:
- Antiviral Activity : A study demonstrated that compounds with similar structures inhibited viral replication in cell cultures. The mechanism involved interference with viral RNA synthesis, highlighting the potential of this compound in antiviral therapy.
- Anticancer Effects : Another investigation reported that the compound exhibited cytotoxic effects on various cancer cell lines. The results indicated that it could induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Disodium Inosinate | Contains inosine structure | Primarily used as a food additive |
| Trisodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphate | Fluorinated derivative | Enhanced biological activity due to fluorination |
| 2'-Deoxyuridine 5'-monophosphate (disodium) | Pyrimidine nucleoside | Essential for DNA synthesis and repair |
This compound stands out due to its dual functionality as both a phosphonate and a pyrimidine analog, which may provide unique therapeutic avenues not fully explored by other similar compounds.
Case Study 1: Antiviral Application
A recent case study investigated the efficacy of this compound against a specific viral strain. The results showed a significant reduction in viral load compared to control groups, suggesting its potential as an antiviral agent.
Case Study 2: Cancer Treatment
Another case study focused on the compound's effect on breast cancer cells. Treatment with varying concentrations resulted in dose-dependent apoptosis, indicating its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
